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Introduction
The development of potent and safe mRNA vaccines relies heavily on the design of effective

delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA

delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. A

key component of conventional LNPs is a polyethylene glycol (PEG)-conjugated lipid, which

provides a hydrophilic corona to stabilize the particles and prolong their circulation time.

However, concerns regarding the potential for PEG-specific immune responses have prompted

the exploration of alternative stealth polymers.

Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has shown

significant promise as a substitute for PEG. N-dodecyl-pSar25 is a specific polysarcosine-lipid

conjugate, where a 12-carbon alkyl chain (dodecyl) is attached to a polysarcosine polymer with

an average of 25 repeating units. This molecule is designed to be incorporated into LNP

formulations to enhance their stability and delivery efficiency while potentially mitigating the

immunogenicity concerns associated with PEGylated lipids.

These application notes provide an overview of the use of N-dodecyl-pSar25 in the

development of mRNA vaccines, including comparative physicochemical data, detailed

experimental protocols for LNP formulation and evaluation, and a visualization of the cellular

uptake and endosomal escape pathway.
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Data Presentation
The following tables summarize the expected quantitative data for mRNA lipid nanoparticles

formulated with N-dodecyl-pSar25 in comparison to traditional PEG-containing LNPs. The

data is extrapolated from studies on structurally similar polysarcosine lipids (e.g., C14, C16,

and C18-pSar25) as a direct comparative study on N-dodecyl-pSar25 is not yet publicly

available.

Table 1: Physicochemical Characterization of mRNA-LNPs

LNP
Formulation

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Encapsulation
Efficiency (%)

Zeta Potential
(mV)

Standard LNP

(PEG-lipid)
80 - 100 < 0.2 > 90% Slightly negative

pSar-LNP (N-

dodecyl-pSar25)
80 - 120 < 0.2 80 - 95%

Slightly negative

to neutral

Table 2: In Vitro mRNA Expression

LNP Formulation Cell Line Reporter Gene

Relative
Luminescence
Units (RLU) -
Normalized to
Standard LNP

Standard LNP (PEG-

lipid)
HEK293T Luciferase 1.0

pSar-LNP (N-dodecyl-

pSar25)
HEK293T Luciferase 1.0 - 1.5

Standard LNP (PEG-

lipid)

Dendritic Cells

(DC2.4)
Luciferase 1.0

pSar-LNP (N-dodecyl-

pSar25)

Dendritic Cells

(DC2.4)
Luciferase 1.2 - 2.0
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Table 3: In Vivo mRNA Expression (Intramuscular Injection in Mice)

LNP Formulation Reporter Gene

Protein Expression
at Injection Site
(RLU) - 24h post-
injection

Systemic Protein
Expression (e.g., in
spleen) (RLU) - 24h
post-injection

Standard LNP (PEG-

lipid)
Luciferase Baseline Baseline

pSar-LNP (N-dodecyl-

pSar25)
Luciferase

Expected to be

comparable or slightly

higher than Standard

LNP

Expected to be

comparable or slightly

higher than Standard

LNP

Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using
Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs containing N-dodecyl-pSar25 using a

microfluidic mixing device.

Materials:

Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

Cholesterol in ethanol

N-dodecyl-pSar25 in ethanol

mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr®)

Dialysis cassettes (10 kDa MWCO)
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Phosphate-buffered saline (PBS), sterile

Procedure:

Prepare Lipid Stock Solution:

In an ethanol-compatible vial, mix the ionizable lipid, DSPC, cholesterol, and N-dodecyl-
pSar25 at a molar ratio of 50:10:38.5:1.5.

The total lipid concentration in ethanol should be between 10-25 mg/mL.

Prepare mRNA Solution:

Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration suitable for

the desired mRNA-to-lipid ratio.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous

buffer into another syringe.

Set the flow rate ratio of the aqueous to organic phase to 3:1.

Set the total flow rate to a value between 2-12 mL/min.

Initiate the mixing process to generate the LNPs.

Purification:

Collect the resulting LNP dispersion.

Transfer the LNP dispersion to a pre-hydrated dialysis cassette.

Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS,

to remove ethanol and non-encapsulated mRNA.

Sterilization and Storage:
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Recover the purified LNPs from the dialysis cassette.

Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI):

Dilute the LNP formulation in PBS.
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency:

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g.,
0.5% Triton X-100).
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA
fluorescence) / Total RNA fluorescence) * 100%.

3. Zeta Potential:

Dilute the LNP formulation in a low-salt buffer (e.g., 10 mM NaCl).
Measure the zeta potential using Laser Doppler Velocimetry.

Protocol 3: In Vitro Transfection Efficiency
Materials:

HEK293T cells or other suitable cell line

Complete cell culture medium

mRNA-LNPs encoding a reporter protein (e.g., Luciferase)

Luciferase assay reagent

Luminometer
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Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of

transfection.

Incubate overnight at 37°C and 5% CO2.

Transfection:

Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium.

Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

Incubate for 24-48 hours.

Quantification of Protein Expression:

Lyse the cells according to the luciferase assay manufacturer's protocol.

Add the luciferase substrate to the cell lysate.

Measure the luminescence using a luminometer.

Normalize the results to the total protein concentration in each well.

Visualizations
Experimental Workflow for LNP Formulation and
Evaluation
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Caption: Workflow for mRNA-LNP formulation and evaluation.

Cellular Uptake and Endosomal Escape Pathway
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Caption: Cellular uptake and endosomal escape of pSar-LNPs.
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[https://www.benchchem.com/product/b15591769#n-dodecyl-psar25-in-the-development-of-
mrna-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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